molecular formula C11H11ClO2 B8775099 Ethyl 2-(4-chlorophenyl)acrylate CAS No. 101492-44-8

Ethyl 2-(4-chlorophenyl)acrylate

Cat. No. B8775099
M. Wt: 210.65 g/mol
InChI Key: LPWDPZHTBYYJTG-UHFFFAOYSA-N
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Patent
US05451607

Procedure details

Metal sodium (1.5 g) was gradually added to ethanol (50 ml) at room temperature, followed by stirring for 5 minutes, and diethyl carbonate (8.9 ml, 73 mmol) was added thereto at room temperature. Further, a solution of ethyl 4-chlorophenylacetate (10 g) in ethanol (10 ml) was added dropwise thereto with stirring, and the stirring was continued for 2 hours. The reaction mixture was concentreated, and diethyl ether (150 ml) and 10% aqueous acetic acid (150 ml) were added to the residue for extraction. The aqueous layer was further washed with diethyl ether (50 ml). The combined organic layer was dried over magnesium sulfate and concentrated under reduced pressure. To the resulting residue were added water (25 ml) and 37% aqueous formaldehyde (8 ml) at room temperature, followed by vigorous stirring at room temperature. After addition of an aqueous solution (36 ml) of potassium carbonate (6.5 g) over 5 minutes, the mixture reaction was stirred for 4 hours and extracted with diethyl ether (100 ml×2). The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give a crude product of ethyl 4-chlorophenyl-α-methyleneacetate (yield, 10 g).
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C@H](C=O)CCSC.[C:9](=[O:16])([O:13][CH2:14][CH3:15])OCC.[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([CH2:24][C:25](OCC)=O)=[CH:20][CH:19]=1.C(OCC)C>C(O)C.C(O)(=O)C>[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([C:24](=[CH2:25])[C:9]([O:13][CH2:14][CH3:15])=[O:16])=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
N[C@@H](CCSC)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
8.9 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
STIRRING
Type
STIRRING
Details
with stirring
WAIT
Type
WAIT
Details
the stirring was continued for 2 hours
Duration
2 h
WASH
Type
WASH
Details
The aqueous layer was further washed with diethyl ether (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the resulting residue were added water (25 ml) and 37% aqueous formaldehyde (8 ml) at room temperature
STIRRING
Type
STIRRING
Details
by vigorous stirring at room temperature
ADDITION
Type
ADDITION
Details
After addition of an aqueous solution (36 ml) of potassium carbonate (6.5 g) over 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the mixture reaction
STIRRING
Type
STIRRING
Details
was stirred for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (100 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C(=O)OCC)=C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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